molecular formula C17H16N2O4 B11513781 methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate

methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate

Cat. No.: B11513781
M. Wt: 312.32 g/mol
InChI Key: GFJVUMKWIRMLBY-UHFFFAOYSA-N
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Description

Methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate is a complex organic compound that belongs to the class of 4H-pyrans. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate typically involves the reaction of arylidenemalononitriles with methyl 2,4-dioxobutanoates. This reaction is carried out in propan-2-ol in the presence of a catalytic amount of morpholine . The reaction conditions are mild, and the yields are generally high, making this method efficient for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve similar reaction conditions with optimization for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, hydrochloric acid, acetic anhydride, and alcohols . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions include substituted derivatives of cyclopentenone, pyrano[2,3-d]pyrimidine, 5-oxo-3-phenylpentanoic acid, and nicotinic acid nitrile .

Comparison with Similar Compounds

Methyl 4-(3-acetyl-6-amino-5-cyano-2-methyl-4H-pyran-4-yl)benzoate is unique due to its specific structure and the presence of multiple functional groups that contribute to its diverse biological activities. Similar compounds include:

These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

methyl 4-(5-acetyl-2-amino-3-cyano-6-methyl-4H-pyran-4-yl)benzoate

InChI

InChI=1S/C17H16N2O4/c1-9(20)14-10(2)23-16(19)13(8-18)15(14)11-4-6-12(7-5-11)17(21)22-3/h4-7,15H,19H2,1-3H3

InChI Key

GFJVUMKWIRMLBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)C(=O)OC)C(=O)C

Origin of Product

United States

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